(3-Chlorothiophen-2-yl)-oxo-acetic acid
Description
(3-Chlorothiophen-2-yl)-oxo-acetic acid is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 3-position and an oxo-acetic acid moiety at the 2-position. These analogs share key functional groups, such as the oxo-acetic acid unit and halogenated aromatic systems, which influence reactivity, stability, and biological activity .
Properties
Molecular Formula |
C6H3ClO3S |
|---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
2-(3-chlorothiophen-2-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C6H3ClO3S/c7-3-1-2-11-5(3)4(8)6(9)10/h1-2H,(H,9,10) |
InChI Key |
PZVOBTBSLYUUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The oxo-acetic acid group (-COCOOH) is a common motif in bioactive and synthetic compounds. Substituents on the aromatic or heterocyclic ring significantly alter physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physical Properties of Selected Oxo-Acetic Acid Derivatives
Key Observations :
- Ring Systems: Thiophene (in the target compound) vs. phenyl () or thiopyrano-thiazole () rings. Thiophene’s electron-rich nature may enhance reactivity in electrophilic substitutions compared to benzene derivatives .
- Halogen Effects: Chlorine (electron-withdrawing) in 3g () and 2-(3-Chlorophenyl)-2-oxoacetic acid () increases acidity of the oxo-acetic acid group compared to non-halogenated analogs. Fluorine () may further modulate lipophilicity and metabolic stability .
- Biological Activity: The rhodanineacetic acid derivative in exhibits antifungal activity against Candida species, attributed to the thiazolidinone ring and conjugated double bond system . The target compound’s thiophene ring could similarly influence bioactivity.
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